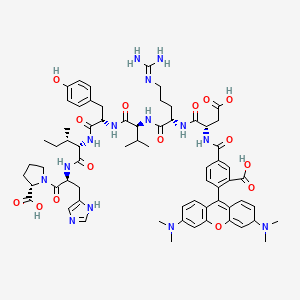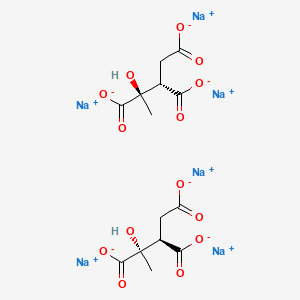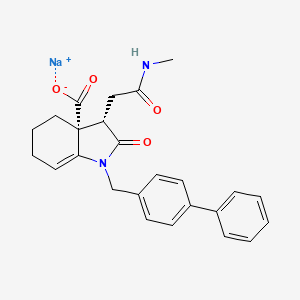
GFB-204
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GFB-204 is a calixarene derivative that is a potent and selective inhibitor of VEGFR and PDGFR tyrosine phosphorylation. G FB-204 had been shown through several in-vivo and in-vitro studies to bind to VEGF and PDGF, block binding of VEGF and PDGF to their receptors and subsequently inhibit Flk-1 and PDGFR tyrosine phosphorylation and stimulation of the protein kinases Erk1, Erk2, and AKT and the signal transducer and activator of transcription STAT3. Since tumor angiogenesis depends on VEGF for initiation and PDGF for maintenance of blood vessels, an agent which suppresses the functions of both VEGF and PDGF would potentially be more effective in tumor control that an agent which targets only one of these two growth factors. Preclinical studies have also shown that this compound inhibits capillary network formation in a dose-response manner and inhibits VEGF-dependent human brain endothelial cell migration. A lung xenograft study in mice has shown that this compound is active in a dose dependent manner.
Wissenschaftliche Forschungsanwendungen
Angiogenesis and Tumorigenesis Inhibition
GFB-204 is a novel molecule identified for its ability to bind to both PDGF (Platelet-Derived Growth Factor) and VEGF (Vascular Endothelial Growth Factor), crucial factors in angiogenesis (the formation of new blood vessels). This binding blocks the interaction of PDGF and VEGF with their receptors, inhibiting the phosphorylation of PDGFR and Flk-1 tyrosine, which are key in stimulating protein kinases like Erk1, Erk2, Akt, and the signal transducer STAT3. This compound selectively targets PDGF and VEGF without affecting other growth factors like EGF, IGF-1, and FGF. This selectivity is vital as it leads to the inhibition of endothelial cell migration and the formation of capillary networks in vitro. Importantly, in vivo studies demonstrate that this compound can suppress human tumor growth and angiogenesis, showing its potential as a therapeutic agent in cancer treatment (Sun et al., 2004).
Eigenschaften
Molekularformel |
C13H16F3NO2 |
|---|---|
Aussehen |
Solid powder |
Synonyme |
GFB204; GFB-204; GFB 204.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


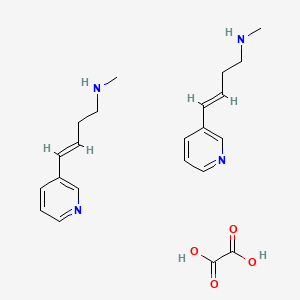
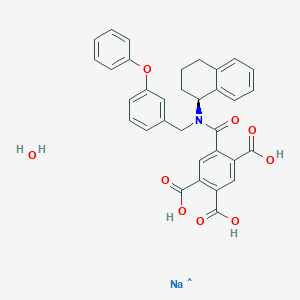
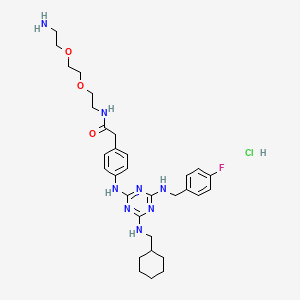
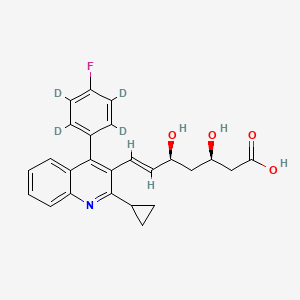
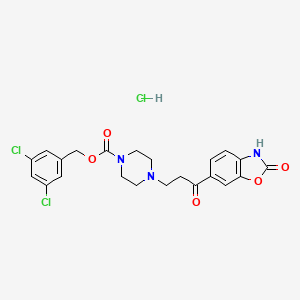
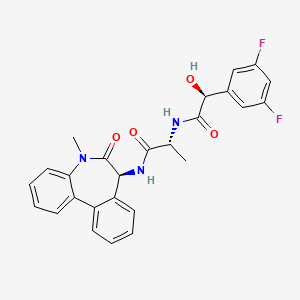
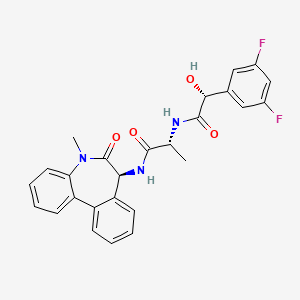
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide](/img/structure/B1150014.png)
